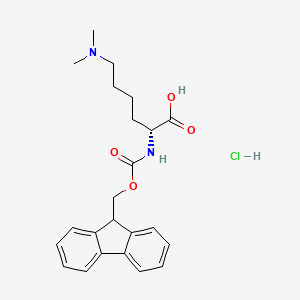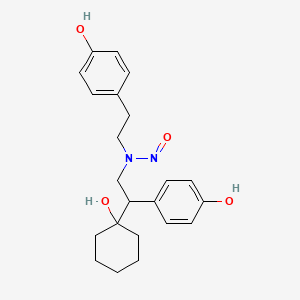
O-Desvenlafaxine Impurity H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Desvenlafaxine Impurity H is a chemical compound related to desvenlafaxine, an active metabolite of venlafaxine. Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder. Impurities like this compound are often studied to understand their formation, stability, and potential effects on the efficacy and safety of the pharmaceutical product .
Méthodes De Préparation
The synthesis of O-Desvenlafaxine Impurity H involves multiple steps, starting from p-hydroxybenzene acetonitrile. The process includes:
Benzyl Protection: The phenolic hydroxyl group is protected using benzyl bromide and potassium carbonate.
Cyclohexanone Condensation: The protected intermediate undergoes nucleophilic addition with cyclohexanone in the presence of sodium hydroxide and a homogeneous catalyst.
Deprotection: The benzyl group is removed using palladium-carbon under high pressure.
Cyano Reduction: The cyano group is reduced to an amine group using hydrochloric acid.
Dimethylation: The intermediate is dimethylated using formaldehyde and formic acid.
Succinic Acid Salt Formation: The final product is crystallized from a mixture of acetone and water.
Analyse Des Réactions Chimiques
O-Desvenlafaxine Impurity H undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: The cyano group is reduced to an amine group during synthesis.
Substitution: The phenolic hydroxyl group can be protected and deprotected using benzyl bromide and palladium-carbon, respectively.
Dimethylation: The intermediate undergoes dimethylation to form the final product.
Common reagents used in these reactions include benzyl bromide, potassium carbonate, sodium hydroxide, palladium-carbon, hydrochloric acid, formaldehyde, and formic acid. The major products formed from these reactions are intermediates leading to the final this compound .
Applications De Recherche Scientifique
O-Desvenlafaxine Impurity H is primarily used in pharmaceutical research to:
Quality Control: It helps in the identification and quantification of impurities in desvenlafaxine formulations.
Method Validation: It is used to validate analytical methods for detecting impurities.
Stability Studies: It aids in studying the stability of desvenlafaxine under various conditions.
Genotoxic Potential Assessment: It is evaluated for its potential genotoxic effects.
Mécanisme D'action
The exact mechanism of action of O-Desvenlafaxine Impurity H is not well-documented. as an impurity of desvenlafaxine, it may interact with similar molecular targets. Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the central nervous system. This action is believed to contribute to its antidepressant effects .
Comparaison Avec Des Composés Similaires
O-Desvenlafaxine Impurity H can be compared with other desvenlafaxine-related impurities, such as:
- Desvenlafaxine Benzyl Ether
- Desvenlafaxine N,N-Didesmethyl Impurity
- Desvenlafaxine N-Oxide
- Desvenlafaxine Phenol Impurity
- Desvenlafaxine Succinate
- Desvenlafaxine Succinate Monohydrate
Each of these impurities has unique properties and potential effects on the pharmaceutical product. This compound is unique in its specific synthetic route and the conditions required for its formation.
Propriétés
Formule moléculaire |
C22H28N2O4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-[2-(4-hydroxyphenyl)ethyl]nitrous amide |
InChI |
InChI=1S/C22H28N2O4/c25-19-8-4-17(5-9-19)12-15-24(23-28)16-21(18-6-10-20(26)11-7-18)22(27)13-2-1-3-14-22/h4-11,21,25-27H,1-3,12-16H2 |
Clé InChI |
JRZSKPZCHOQVBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(CN(CCC2=CC=C(C=C2)O)N=O)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


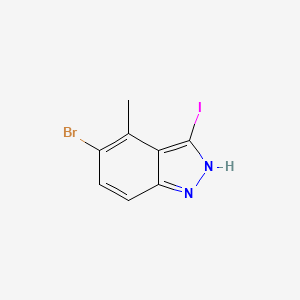

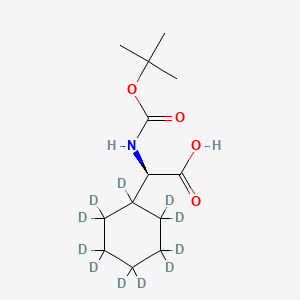
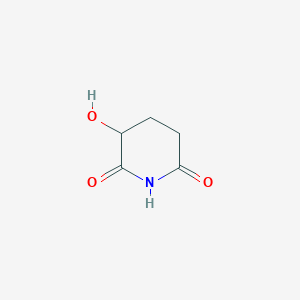
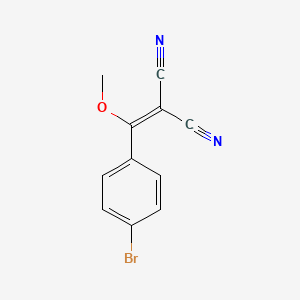
![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)

![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)

![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)


